Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in a phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with complete regioselectivity and high yields, expanding the scope of reactions involving similar compounds like Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).
2. Intermediate for New Insecticides
Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a compound synthesized from this compound, serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).
3. Antibacterial Activity in Pyrrolopyridine Analogs
Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a structurally related compound, is utilized to synthesize 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which exhibit antibacterial activity in vitro. This highlights the potential of similar compounds like this compound in antibacterial research (Toja et al., 1986).
4. Synthesis of Furo[3,2-b]pyridine Derivatives
Ethyl 3-hydroxypiconate, similar in structure to this compound, is used in synthesizing furo[3,2-b]pyridine and its derivatives. These compounds are synthesized through a series of reactions including O-alkylation, cyclization, hydrolysis, and decarboxylation, demonstrating the versatility of pyridine carboxylate derivatives in organic synthesis (Shiotani & Morita, 1986).
5. Antihypertensive Activity in Novel Derivatives
Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, synthesized from compounds akin to this compound, are expected to exhibit antihypertensive activity. This implies potential therapeutic applications of similar compounds in the treatment of hypertension (Kumar & Mashelker, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by binding to them, which can result in changes to the target’s function or structure .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain biological processes .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, such as inducing or inhibiting certain cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 3-bromo-5-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)4-6(2)5-11-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJKRFNDSPNAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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